molecular formula C11H24Cl2N2 B1451141 N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1185301-72-7

N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No. B1451141
CAS RN: 1185301-72-7
M. Wt: 255.22 g/mol
InChI Key: RSEKAZPZTWQEHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of “N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride”, is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Novel Azabicyclic Amines and Drug Discovery

A study by Walker et al. (2008) focused on the design and preparation of novel azabicyclic amines, including derivatives related to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine. These compounds were evaluated for their activity in α7 nicotinic acetylcholine receptor assays, which are relevant in the context of treating cognitive deficits in schizophrenia. Significant α7 nAChR activity was observed, highlighting the potential of these compounds in drug discovery for neurological conditions (Walker et al., 2008).

Conformational Study of Azabicyclo Compounds

Berger (1978) investigated the conformational dependence of 15N13C spin-spin coupling constants in various azabicyclo compounds, including structures related to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine. This research provides insights into the molecular conformation of these compounds, which is crucial for understanding their interaction with biological targets (Berger, 1978).

Synthesis of Scopine Derivatives

In a study by Vlasova et al. (2006), the synthesis of scopine containing β amino acid derivatives was developed, utilizing compounds structurally related to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine. These compounds were explored for their potential as physiologically active compounds, demonstrating the versatility of azabicyclo compounds in synthesizing bioactive molecules (Vlasova et al., 2006).

Nonpeptide Antagonist of Substance P Receptor

Research by Snider et al. (1991) on CP-96,345, a compound structurally similar to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine, revealed its role as a potent nonpeptide antagonist of the substance P (NK1) receptor. This indicates the potential use of related azabicyclo compounds in developing treatments for conditions involving substance P, such as certain neurological disorders (Snider et al., 1991).

Derivatization Methods in Analytical Chemistry

Duriche et al. (1999) utilized 3-Azabicyclo[3.3.0]octane, a compound with similarities to N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine, in a novel derivatization method for the determination of amines in alkaline medium. This highlights the application of azabicyclo compounds in analytical chemistry for the quantification of specific functional groups (Duriche et al., 1999).

properties

IUPAC Name

N,N-diethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-3-13(4-2)11-7-9-5-6-10(8-11)12-9;;/h9-12H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKAZPZTWQEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CC2CCC(C1)N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 4
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 5
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Reactant of Route 6
N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

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